molecular formula C3HF4KO2 B1603601 Potassium 2,2,3,3-tetrafluoropropionate CAS No. 71592-16-0

Potassium 2,2,3,3-tetrafluoropropionate

Cat. No.: B1603601
CAS No.: 71592-16-0
M. Wt: 184.13 g/mol
InChI Key: JCMUVGLPXQXZFM-UHFFFAOYSA-M
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Description

Potassium 2,2,3,3-tetrafluoropropionate is a chemical compound with the molecular formula C3HF4O2K and a molecular weight of 184.13 g/mol . It is a potassium salt of 2,2,3,3-tetrafluoropropionic acid and is used in various scientific and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 2,2,3,3-tetrafluoropropionate can be synthesized through the reaction of 2,2,3,3-tetrafluoropropionic acid with potassium hydroxide. The reaction typically occurs at room temperature, resulting in the formation of the potassium salt as a solid product. The product can then be purified through crystallization, filtration, and drying steps .

Industrial Production Methods

Industrial production of this compound involves the reaction of tetrafluoroethylene with a cyanide salt and water in the presence of an alcohol. This process yields higher quantities and provides a desirable medium for subsequent electrolysis to produce other fluorinated compounds .

Chemical Reactions Analysis

Types of Reactions

Potassium 2,2,3,3-tetrafluoropropionate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of fluorine atoms.

    Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong bases like sodium hydroxide and potassium hydroxide, as well as nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, nucleophilic substitution reactions may yield various substituted fluoropropionates, while oxidation reactions could produce corresponding carboxylates or other oxidized derivatives .

Scientific Research Applications

Potassium 2,2,3,3-tetrafluoropropionate is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of potassium 2,2,3,3-tetrafluoropropionate involves its interaction with molecular targets through its fluorinated structure. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The specific pathways and molecular targets depend on the context of its use, such as enzyme inhibition in biological systems or catalytic processes in industrial applications .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2,2,3,3-tetrafluoropropionate
  • Lithium 2,2,3,3-tetrafluoropropionate
  • Ammonium 2,2,3,3-tetrafluoropropionate

Uniqueness

Potassium 2,2,3,3-tetrafluoropropionate is unique due to its specific potassium ion, which can influence its solubility, reactivity, and interaction with other compounds. Compared to its sodium, lithium, and ammonium counterparts, the potassium salt may exhibit different physical and chemical properties, making it suitable for specific applications .

Properties

IUPAC Name

potassium;2,2,3,3-tetrafluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F4O2.K/c4-1(5)3(6,7)2(8)9;/h1H,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMUVGLPXQXZFM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])(F)F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HF4KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635583
Record name Potassium 2,2,3,3-tetrafluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71592-16-0
Record name Potassium 2,2,3,3-tetrafluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Potassium 2,2,3,3-tetrafluoropropionate
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Potassium 2,2,3,3-tetrafluoropropionate
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Reactant of Route 6
Potassium 2,2,3,3-tetrafluoropropionate

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